N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC2891372
InChI: InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m0/s1
SMILES: CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F
Molecular Formula: C32H28F3N5O4
Molecular Weight: 603.6 g/mol

N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide

CAS No.:

Cat. No.: VC2891372

Molecular Formula: C32H28F3N5O4

Molecular Weight: 603.6 g/mol

* For research use only. Not for human or veterinary use.

N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide -

Specification

Molecular Formula C32H28F3N5O4
Molecular Weight 603.6 g/mol
IUPAC Name N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
Standard InChI InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m0/s1
Standard InChI Key WQTKNBPCJKRYPA-NRFANRHFSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F
SMILES CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F

Introduction

Structural Characterization

Core Skeleton and Substituents

The molecule comprises a pyrido[2,3-d]pyrimidin-2-yl core, a bicyclic heterocycle fused with a pyrimidine ring. Key substituents include:

  • 4-Ethoxyphenyl group: Attached at position 3 of the pyrido[2,3-d]pyrimidin-4-one moiety.

  • (1S)-Ethylamino-pyridin-3-ylmethyl group: A chiral ethylamine linker connecting the pyrido-pyrimidine core to a pyridin-3-ylmethyl moiety.

  • 2-[4-(Trifluoromethoxy)phenyl]acetamide: A terminal acetamide group linked to a para-trifluoromethoxy-substituted benzene ring.

These substituents collectively influence solubility, receptor binding affinity, and metabolic stability.

Stereochemical Considerations

The (1S)-configuration at the ethylamino position distinguishes this compound from its (1R)-enantiomer, AMG-487. Stereochemical differences may alter:

  • Receptor binding kinetics: Subtle spatial arrangements affecting ligand-receptor complementarity.

  • Metabolic pathways: Enzymatic recognition by cytochrome P450 isoforms or esterases.

FeatureValue
Molecular FormulaC₃₂H₂₈F₃N₅O₄
Molecular Weight603.6 g/mol
SMILESCCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F
InChIKeyWQTKNBPCJKRYPA-NRFANRHFSA-N
PubChem CID97992555

Synthetic Pathways

Core Construction

Synthesis typically begins with the preparation of the pyrido[2,3-d]pyrimidin-4-one scaffold. Key steps include:

  • Cyclization reactions: Formation of the fused bicyclic system via condensation of pyridine derivatives with pyrimidine precursors.

  • Oxidation: Introduction of the 4-oxo group to enhance electrophilicity for subsequent substitutions.

Functionalization Strategies

Post-core synthesis, the molecule undergoes sequential modifications:

  • Nucleophilic substitution: Installation of the 4-ethoxyphenyl group at position 3.

  • Chiral resolution: Introduction of the (1S)-ethylamino-pyridin-3-ylmethyl group, likely via stereoselective alkylation or enzymatic resolution.

  • Amide coupling: Attachment of the 2-[4-(trifluoromethoxy)phenyl]acetamide moiety using coupling reagents (e.g., EDCl/HOBt).

Purification and Characterization

Final purification involves chromatographic techniques (e.g., HPLC) to isolate the desired enantiomer. Structural confirmation relies on:

  • NMR spectroscopy: Assigning protons to aromatic and aliphatic regions.

  • Mass spectrometry: Verifying the molecular ion at m/z 603.6.

Pharmacological Profile

Target Engagement

While direct data for this (1S)-enantiomer is limited, its structural analogy to AMG-487 (a CXCR3 antagonist) suggests potential activity against chemokine receptors. Key considerations include:

  • CXCR3 antagonism: Inhibition of IP-10 (CXCL10) and ITAC (CXCL11) binding, critical for T-cell recruitment in autoimmune diseases .

  • Selectivity: AMG-487 exhibits >1,000-fold selectivity for CXCR3 over other chemokine receptors, a property likely retained in this enantiomer .

ParameterAMG-487 (1R)(1S)-Enantiomer
CXCR3 IC₅₀ (IP-10)8.0 nMNot reported
CXCR3 IC₅₀ (ITAC)8.2 nMNot reported
Oral BioavailabilityHighTheoretical

Preclinical Efficacy

AMG-487 demonstrates therapeutic potential in:

  • Autoimmune models: Reduced lung inflammation in bleomycin-induced fibrosis and improved survival in allogeneic stem cell transplantation .

  • Cancer metastasis: Inhibition of breast cancer lung metastasis in murine models .

Research Gaps and Future Directions

Stereochemical Impact

The (1S)-enantiomer’s distinct pharmacological profile remains unexplored. Priorities include:

  • Enantiomer-specific assays: Comparative binding studies against CXCR3 and off-target receptors.

  • In vivo efficacy testing: Assessing anti-inflammatory or anti-metastatic effects in stereospecific models.

Synthetic Optimization

Opportunities exist to improve synthetic efficiency:

  • Catalytic asymmetric synthesis: Reducing reliance on chiral resolution techniques.

  • Green chemistry approaches: Minimizing solvent use in functionalization steps.

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